molecular formula C27H42N6O5S B12519285 L-Methionyl-L-lysyl-L-tryptophyl-L-valine CAS No. 652150-86-2

L-Methionyl-L-lysyl-L-tryptophyl-L-valine

Cat. No.: B12519285
CAS No.: 652150-86-2
M. Wt: 562.7 g/mol
InChI Key: JOLBHHDKMGBMCU-UDIDDNNKSA-N
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Description

L-Methionyl-L-lysyl-L-tryptophyl-L-valine is a peptide composed of four amino acids: methionine, lysine, tryptophan, and valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-lysyl-L-tryptophyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for further coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-lysyl-L-tryptophyl-L-valine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Alkylated or acylated derivatives of the peptide.

Scientific Research Applications

L-Methionyl-L-lysyl-L-tryptophyl-L-valine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Methionyl-L-lysyl-L-tryptophyl-L-valine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways involved in cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Similar Compounds

  • L-Methionyl-L-lysyl-L-tryptophyl-L-alanine
  • L-Methionyl-L-lysyl-L-tryptophyl-L-leucine
  • L-Methionyl-L-lysyl-L-tryptophyl-L-isoleucine

Uniqueness

L-Methionyl-L-lysyl-L-tryptophyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of methionine, lysine, tryptophan, and valine in a single peptide allows for diverse interactions and activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

652150-86-2

Molecular Formula

C27H42N6O5S

Molecular Weight

562.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C27H42N6O5S/c1-16(2)23(27(37)38)33-26(36)22(14-17-15-30-20-9-5-4-8-18(17)20)32-25(35)21(10-6-7-12-28)31-24(34)19(29)11-13-39-3/h4-5,8-9,15-16,19,21-23,30H,6-7,10-14,28-29H2,1-3H3,(H,31,34)(H,32,35)(H,33,36)(H,37,38)/t19-,21-,22-,23-/m0/s1

InChI Key

JOLBHHDKMGBMCU-UDIDDNNKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CCSC)N

Origin of Product

United States

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